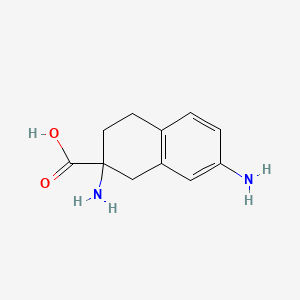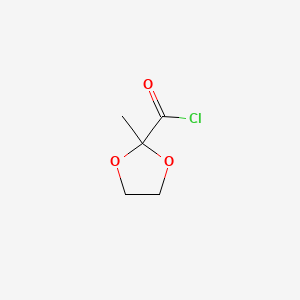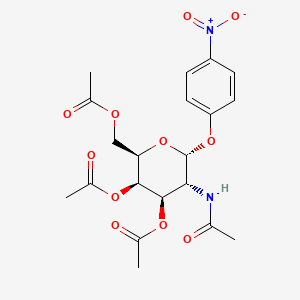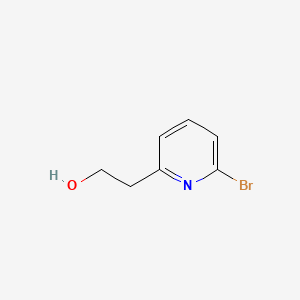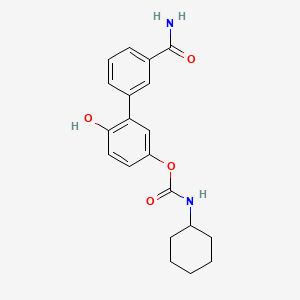
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esters are derived from carboxylic acids . In an ester, the hydrogen in the carboxylic acid is replaced by a hydrocarbon group. This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
Esters can be made from carboxylic acids and alcohols . The two combine together, losing a molecule of water in the process .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl center, which consists of a carbon atom bonded to an oxygen atom and an alkyl group, and a second oxygen atom bonded to another carbon atom .Chemical Reactions Analysis
Esters are known for their involvement in esterification reactions, where they are formed by the reaction of a carboxylic acid and an alcohol . They can also participate in transesterification reactions, where the alkyl group of the ester is exchanged with the alkyl group of an alcohol .Physical And Chemical Properties Analysis
Esters are known for their distinctive odors and are responsible for the aromas of many fruits . They are less polar than carboxylic acids, so they don’t form hydrogen bonds with each other, making them less viscous .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
1356933-92-0 |
|---|---|
Nom du produit |
N-(Methoxycarbonyl)-D,L-glutamic Acid 5-Ethyl Ester |
Formule moléculaire |
C9H15NO6 |
Poids moléculaire |
233.22 |
Nom IUPAC |
5-ethoxy-2-(methoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15NO6/c1-3-16-7(11)5-4-6(8(12)13)10-9(14)15-2/h6H,3-5H2,1-2H3,(H,10,14)(H,12,13) |
Clé InChI |
MDTOGVXMUROYKY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(C(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)
